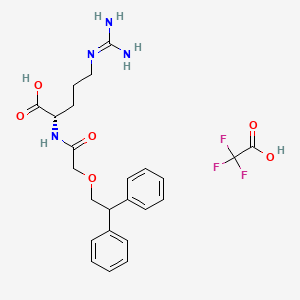

SB290157 trifluoroacetate

Description

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRMPPVJAQWGEG-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(COCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Evolving Paradigm of SB290157 Trifluoroacetate: A C3a Receptor Ligand with a Dual Identity

An In-Depth Technical Guide for Researchers

Abstract

SB290157 trifluoroacetate has long been a staple in immunological and pharmacological research as the first non-peptide antagonist of the complement C3a receptor (C3aR). This guide provides a comprehensive technical overview of SB290157, moving beyond its initial classification to explore its complex pharmacology. We will delve into its dualistic nature as both an antagonist and an agonist of C3aR, the contextual factors that determine its function, and its recently discovered off-target effects. This document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to design, execute, and interpret experiments involving SB290157, ensuring scientific rigor and fostering innovation in the study of the complement system.

Introduction: The Complement System and the Role of C3a

The complement system is a crucial component of innate immunity, acting as a first line of defense against pathogens and a key modulator of inflammatory responses.[1] Activation of the complement cascade, which occurs via the classical, lectin, or alternative pathways, converges on the cleavage of the C3 protein into C3a and C3b.[2] C3a, an anaphylatoxin, exerts its biological effects through binding to its specific G protein-coupled receptor, the C3a receptor (C3aR).[2] The C3a/C3aR axis is implicated in a wide array of physiological and pathological processes, including immune cell trafficking, inflammation, and neuro-inflammation.[2][3][4]

This compound: From a Selective Antagonist to a Complex Ligand

Initially reported in 2001, SB290157 was hailed as a potent and selective, non-peptide competitive antagonist of the C3a receptor.[1][5] It demonstrated the ability to inhibit C3a-induced cellular responses, such as calcium mobilization and receptor internalization, with IC50 values in the nanomolar range.[5][6] This led to its widespread adoption in preclinical studies to probe the function of the C3a/C3aR axis in various disease models, including arthritis, lupus, and stroke, often with promising anti-inflammatory outcomes.[1][5][6]

However, the narrative of SB290157 as a straightforward antagonist has been challenged. A growing body of evidence has revealed a more complex pharmacological profile, demanding a nuanced approach to its use and the interpretation of resulting data.

The Dichotomy of Function: Agonist vs. Antagonist Activity

Subsequent research has unequivocally demonstrated that SB290157 can also function as a C3aR agonist.[7][8] This dual activity appears to be highly dependent on the cellular context, particularly the level of C3aR expression.

-

Antagonistic Action: In cells with low C3aR expression, SB290157 generally behaves as an antagonist, effectively blocking the effects of C3a.[7][8]

-

Agonistic Action: Conversely, in cell systems with high levels of C3aR expression, such as transfected cell lines, SB290157 can act as a full or partial agonist, mimicking the effects of C3a.[1][7][8] For instance, in CHO cells stably expressing human C3aR, SB290157 was shown to potently induce ERK1/2 phosphorylation with an EC50 of 0.46 nM.[1][9]

This context-dependent functionality is a critical consideration for researchers. The choice of experimental system can inadvertently dictate the observed effect of SB290157, potentially leading to misinterpretation of the C3a/C3aR axis's role.

Off-Target Effects: A New Layer of Complexity

Further complicating the pharmacological profile of SB290157 is the discovery of off-target activity. Recent studies have identified SB290157 as a partial agonist of the C5a receptor 2 (C5aR2), another receptor for a complement anaphylatoxin.[1][9][10] This finding is significant as C5aR2 agonism has its own immunomodulatory and anti-inflammatory activities.[1] Consequently, any observed biological effect of SB290157 could potentially be attributed to its action on C5aR2, independent of or in concert with its effects on C3aR.[1]

The C3a Receptor Signaling Pathway

Understanding the signaling pathways downstream of C3aR activation is essential for dissecting the effects of SB290157. C3aR is a G protein-coupled receptor that primarily signals through pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gα12/13 proteins.[3]

Activation of these pathways can lead to:

-

Inhibition of cAMP production: via Gαi.[11]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: including ERK1/2 and p38.[3][12][13]

-

Mobilization of intracellular calcium. [3]

-

Recruitment of β-arrestin: which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.[3]

The following diagram illustrates the key signaling events upon C3aR activation:

Caption: C3aR Signaling Pathways.

Experimental Protocols for Characterizing SB290157 Activity

Given the complex pharmacology of SB290157, it is imperative to employ a multi-assay approach to characterize its activity in any given experimental system.

In Vitro Cell-Based Assays

Objective: To determine whether SB290157 acts as an antagonist or agonist in a specific cell type.

A. Calcium Mobilization Assay

-

Principle: C3aR activation leads to an increase in intracellular calcium. This assay measures changes in intracellular calcium levels in response to C3a and/or SB290157.

-

Methodology:

-

Culture cells of interest (e.g., primary immune cells, transfected cell lines) to an appropriate density.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

To test for antagonism: Pre-incubate cells with varying concentrations of SB290157 for 30 minutes.

-

Stimulate cells with a fixed concentration of C3a (typically EC80).

-

To test for agonism: Stimulate cells with varying concentrations of SB290157 alone.

-

Measure fluorescence using a plate reader or flow cytometer to determine changes in intracellular calcium concentration.

-

-

Expected Results:

-

Antagonism: A dose-dependent inhibition of the C3a-induced calcium flux.

-

Agonism: A dose-dependent increase in calcium levels upon stimulation with SB290157 alone.

-

B. ERK1/2 Phosphorylation Assay (Western Blot or ELISA)

-

Principle: C3aR activation triggers the MAPK pathway, leading to the phosphorylation of ERK1/2.

-

Methodology:

-

Serum-starve cells to reduce basal ERK1/2 phosphorylation.

-

To test for antagonism: Pre-treat cells with different concentrations of SB290157 for 30 minutes, followed by stimulation with C3a (5-10 minutes).

-

To test for agonism: Treat cells with different concentrations of SB290157 alone for 5-10 minutes.

-

Lyse the cells and determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using Western blotting or a specific ELISA kit.

-

-

Expected Results:

-

Antagonism: A decrease in C3a-induced p-ERK1/2 levels.

-

Agonism: An increase in p-ERK1/2 levels with SB290157 treatment alone.

-

The following workflow diagram illustrates the decision-making process for in vitro characterization:

Caption: In Vitro Workflow for SB290157.

In Vivo Studies

When using SB290157 in animal models, it is crucial to:

-

Perform dose-response studies: To identify the optimal therapeutic window and minimize potential off-target effects.

-

Include appropriate controls: Such as vehicle-treated animals and, if possible, C3aR knockout animals to validate the on-target effects.

-

Monitor for off-target effects: Be aware of potential confounding effects due to C5aR2 agonism.

Quantitative Data Summary

The following table summarizes key quantitative data for SB290157 from the literature. It is important to note that these values can vary depending on the specific experimental conditions.

| Parameter | Value | Cell System/Assay | Reference |

| IC50 (Antagonist Activity) | |||

| C3a radioligand binding | 200 nM | RBL-C3aR cells | [5][6] |

| C3a-induced Ca²⁺ mobilization | 27.7 nM | RBL-C3aR cells (human) | [5] |

| C3a-induced Ca²⁺ mobilization | 28 nM | Human neutrophils | [5] |

| C3a-induced Ca²⁺ mobilization | 7.0 nM | RBL-C3aR cells (mouse) | |

| C3a-induced Ca²⁺ mobilization | 12.5 nM | RBL-C3aR cells (guinea pig) | |

| C3a-mediated ATP release | 30 nM | Guinea pig platelets | [14] |

| C3a-induced ERK signaling | 236 nM | Human monocyte-derived macrophages | [9] |

| EC50 (Agonist Activity) | |||

| ERK1/2 phosphorylation | 0.46 nM | CHO-C3aR cells | [1][9] |

Conclusion and Future Perspectives

This compound remains a valuable pharmacological tool for investigating the C3a/C3aR axis. However, its complex pharmacological profile necessitates a departure from the simplistic view of it as a pure antagonist. Researchers must be cognizant of its potential for agonist activity, particularly in systems with high receptor expression, and its off-target effects on C5aR2.

For future studies, it is highly recommended to:

-

Thoroughly characterize the activity of SB290157 in the specific experimental system being used.

-

Employ complementary approaches, such as genetic models (e.g., C3aR knockout animals) or RNA interference, to validate findings.

-

Interpret data with caution, considering the multifaceted nature of this compound.

The ongoing development of more selective and specific C3aR antagonists will be crucial for unequivocally delineating the role of the C3a/C3aR axis in health and disease. Until then, a critical and informed use of SB290157, guided by the principles outlined in this document, will ensure the continued generation of high-quality, reproducible, and translatable scientific knowledge.

References

- 1. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]

- 2. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. C3aR plays both sides in regulating resistance to bacterial infections | PLOS Pathogens [journals.plos.org]

- 14. caymanchem.com [caymanchem.com]

SB290157 Trifluoroacetate: A Comprehensive Technical Guide for Researchers

Introduction: Elucidating the Role of a Key C3aR Modulator

In the intricate landscape of the complement system, a critical component of innate immunity, the anaphylatoxin C3a plays a pivotal role in orchestrating inflammatory responses. Its biological effects are mediated through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on a variety of immune and non-immune cells. Understanding the C3a/C3aR signaling axis is paramount for dissecting its contributions to both physiological processes and pathological conditions, including inflammation, metabolic diseases, and neurodegenerative disorders.

SB290157 trifluoroacetate has emerged as an indispensable pharmacological tool for this purpose. It was one of the first identified potent, selective, and non-peptide competitive antagonists of the C3a receptor.[1][2][3] Its development provided researchers with a means to specifically probe the functions of C3aR signaling in vitro and in vivo, thereby accelerating our understanding of its role in health and disease. This guide provides an in-depth examination of the chemical properties, mechanism of action, and practical applications of this compound, designed for scientists and drug development professionals.

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of a compound's physicochemical properties is the foundation of rigorous and reproducible research. SB290157, as the trifluoroacetate salt, exhibits specific characteristics that dictate its handling, storage, and application in experimental settings.

Chemical Identity:

-

Formal Name: N²-[2-(2,2-diphenylethoxy)acetyl]-L-arginine, 2,2,2-trifluoroacetate[1]

-

Synonyms: SB 290157, N²-[(2,2-Diphenylethoxy)acetyl]-L-arginine trifluoroacetate[2]

Structural and Molecular Data

The structure of SB290157 is based on an L-arginine backbone, modified to achieve its high affinity and selectivity for the C3a receptor.

-

Molecular Formula: C₂₂H₂₈N₄O₄ • CF₃COOH[1]

-

SMILES: N=C(N)NCCC--INVALID-LINK--NC(COCC(C1=CC=CC=C1)C2=CC=CC=C2)=O.OC(C(F)(F)F)=O[1][5][6]

-

InChI Key: ZJRMPPVJAQWGEG-FYZYNONXSA-N[1]

Physicochemical Properties and Storage

The following table summarizes the essential physicochemical data for this compound, compiled from leading suppliers. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental validity.

| Property | Value | Source(s) |

| Purity | ≥95% - ≥97% | [1][2] |

| Appearance | A crystalline solid | [1] |

| Solubility | DMSO: 20-125 mg/mL (up to 100 mM) | [1][5] |

| DMF: 25 mg/mL | [1] | |

| Ethanol: 30 mg/mL | [1] | |

| Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] | |

| Storage (Solid) | Store at -20°C. Stable for ≥ 4 years. | [1][7] |

| Storage (Solution) | Aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months. | [2] |

| Shipping | Room temperature in continental US; may vary elsewhere. | [1][6] |

Note on Solubility: Suppliers report varying maximum concentrations in DMSO. It is best practice to start with a lower concentration and use gentle warming or sonication to aid dissolution if necessary.[3][5] For in vivo studies, specific formulation protocols using vehicles like PEG300, Tween80, and CMC-Na have been described.[3]

Part 2: Mechanism of Action and Biological Profile

SB290157 functions as a competitive antagonist at the C3a receptor.[3] This means it directly competes with the endogenous ligand, C3a, for the same binding site on the receptor, but without initiating the downstream signaling cascade.

C3aR Signaling and Point of Inhibition

Upon binding of C3a, the C3aR couples to G proteins (primarily Gαi), leading to the inhibition of adenylyl cyclase and a rapid, transient increase in intracellular calcium ([Ca²⁺]i). This calcium mobilization is a key event that triggers a host of cellular responses, including chemotaxis, degranulation, and the release of inflammatory mediators. SB290157 effectively blocks these C3a-induced responses.[1][3]

Caption: C3a/C3aR signaling pathway and the inhibitory action of SB290157.

Potency and Selectivity

The efficacy of SB290157 is demonstrated by its potent inhibition of C3a-mediated functions across various assays and species. It is highly selective for the C3aR, showing no significant activity at the related C5a receptor or other chemotactic GPCRs, which is a critical feature for targeted studies.[3]

| Assay | System | IC₅₀ Value | Source(s) |

| C3a Binding | RBL cells expressing human C3aR | 200 nM | [1][3] |

| Ca²⁺ Mobilization | RBL cells expressing human C3aR | 27.7 nM | [3] |

| Ca²⁺ Mobilization | Human neutrophils | 28 nM | [1][3] |

| Ca²⁺ Mobilization | In vitro / ex vivo general | 27 - 30 nM | |

| ATP Release | Guinea pig platelets | 30 nM | [1] |

An Important Caveat: Agonist Activity

While predominantly characterized as an antagonist, it is crucial for researchers to be aware that SB290157 has been reported to exhibit C3aR agonist activity in some cellular systems.[1] This underscores the importance of careful experimental design and data interpretation, including the use of appropriate controls to distinguish between antagonist and potential agonist effects in a given model system.

Part 3: Experimental Applications and Protocols

SB290157 is a versatile tool used in a wide array of in vitro and in vivo models to investigate the biological roles of the C3a/C3aR axis.

Key Research Applications:

-

Inflammation: Used in animal models of airway inflammation, arthritis, and intestinal ischemia/reperfusion injury to demonstrate the anti-inflammatory effects of C3aR blockade.[1]

-

Metabolic Disease: Shown to inhibit glucose-induced insulin secretion and reduce diet-induced obesity in rats.[1]

-

Neurobiology: Investigated for its ability to inhibit tau hyperphosphorylation, suggesting a role for C3aR in neurodegenerative processes.

-

Hematology: Found to accelerate the mobilization of hematopoietic progenitor cells.[1]

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a step-by-step method for preparing a standard stock solution, which is the starting point for most in vitro experiments.

Materials:

-

This compound (MW: 526.51)

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weighing: Accurately weigh a desired amount of this compound powder. For example, weigh 1 mg of the compound. Causality: Precise weighing is critical for an accurate final concentration.

-

Calculation: Use the following formula to calculate the required volume of DMSO: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) For 1 mg at 10 mM: Volume = (0.001 g / 526.51 g/mol ) * 1,000,000 / 10 = 189.9 µL

-

Dissolution: Add the calculated volume (e.g., 189.9 µL) of anhydrous DMSO to the vial containing the SB290157 powder.

-

Mixing: Vortex thoroughly to ensure complete dissolution. If needed, gentle warming (to 37°C) or brief sonication can be applied. Visually inspect the solution to ensure no particulates remain. Causality: Incomplete dissolution is a primary source of experimental error.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Workflow: In Vitro Calcium Mobilization Assay

This workflow outlines a common experiment to validate the antagonist activity of SB290157.

Caption: Experimental workflow for a C3a-induced calcium mobilization assay.

Conclusion

This compound remains a cornerstone tool for complement system research. Its well-characterized potency, selectivity, and mechanism of action provide a reliable means to antagonize the C3a receptor. By enabling the specific inhibition of this signaling pathway, SB290157 allows researchers to delineate the complex roles of C3a in immunology, metabolism, and neuroscience. As with any powerful modulator, a comprehensive understanding of its chemical properties, potential for dual activity, and proper experimental handling is essential for generating robust and meaningful scientific insights.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C24H29F3N4O6 | CID 16760645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SB290157 (Trifluoroacetate) (CTI-001) - Creative Biolabs [creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mybiosource.com [mybiosource.com]

SB290157: A Technical Guide to the Discovery, Characterization, and Evolving Understanding of a C3a Receptor Ligand

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of SB290157, the first reported non-peptide antagonist of the complement C3a receptor (C3aR). We delve into the history of its discovery through high-throughput screening and subsequent chemical optimization. The core of this document is a detailed exploration of the self-validating experimental framework used to characterize its mechanism of action, including step-by-step protocols for radioligand binding, calcium mobilization, and mast cell degranulation assays. While initially heralded as a selective antagonist with promising anti-inflammatory activity in preclinical models, the scientific narrative of SB290157 has become more complex. This guide critically evaluates the subsequent discovery of its context-dependent agonist activity and off-target effects, particularly partial agonism at the C5aR2 receptor. By synthesizing the initial discovery with over two decades of field-proven insights, this whitepaper offers researchers a comprehensive and nuanced understanding of SB290157, not merely as a tool, but as a case study in the complexities of small molecule modulator development for G protein-coupled receptors.

Introduction: The Role of the C3a/C3aR Axis in Inflammation

The complement system is a cornerstone of innate immunity, acting as a rapid and potent defense mechanism against pathogens. Activation of the complement cascade, through classical, lectin, or alternative pathways, converges on the cleavage of the central component, C3. This cleavage generates C3b, a powerful opsonin, and the small anaphylatoxin C3a.

C3a, a 77-amino acid peptide, exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on a wide variety of immune and non-immune cells, including mast cells, neutrophils, macrophages, and smooth muscle cells. The engagement of C3a with C3aR triggers a cascade of intracellular signaling events, primarily through Gαi and Gα12/13 proteins. This leads to the inhibition of adenylyl cyclase, activation of phosphoinositide-3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, and a robust mobilization of intracellular calcium[1]. These signals culminate in a range of pro-inflammatory responses, such as mast cell degranulation, chemotaxis of immune cells, and increased vascular permeability. Given its central role in orchestrating inflammatory responses, the C3a/C3aR axis has long been considered an attractive therapeutic target for a host of inflammatory diseases, including asthma, rheumatoid arthritis, and ischemia-reperfusion injury. This therapeutic hypothesis drove the search for small molecule antagonists capable of blocking this signaling node.

Figure 1: Simplified C3aR signaling pathway.

The Discovery of SB290157: A Targeted Approach

The journey to SB290157 began at SmithKline Beecham Pharmaceuticals in the late 1990s. The molecular cloning of the human C3aR provided the essential tool for a modern drug discovery campaign: a specific target for high-throughput screening (HTS). The objective was to identify a non-peptide, small molecule antagonist, which would offer superior oral bioavailability and pharmacokinetic properties compared to peptide-based inhibitors.

The screening cascade was initiated with a proprietary chemical library tested against rat basophilic leukemia (RBL)-2H3 cells stably expressing the recombinant human C3aR. The primary assay was designed to measure the inhibition of C3a-induced intracellular calcium mobilization, a direct and robust functional readout of receptor activation. A chemical lead was identified from this screen, which, while demonstrating selective inhibition of C3aR, required significant chemical optimization to improve potency and drug-like properties.

Medicinal chemistry efforts led to the synthesis of N2-[(2,2-diphenylethoxy)acetyl]-L-arginine, designated SB290157. This molecule emerged as the lead candidate, demonstrating a significant improvement in potency and selectivity[2]. It represented a milestone as the first potent and selective non-peptide antagonist for the C3a receptor, providing the scientific community with a critical tool to pharmacologically interrogate the C3a/C3aR axis[2].

Figure 2: A typical drug discovery workflow for a GPCR antagonist.

Physicochemical Properties and Synthesis

SB290157 is an L-arginine derivative with key structural features contributing to its binding affinity.

| Property | Value |

| Chemical Name | N²-[2-(2,2-Diphenylethoxy)acetyl]-L-arginine |

| Molecular Formula | C₂₂H₂₈N₄O₄ |

| Molecular Weight | 412.48 g/mol (as free base)[3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

The synthesis of SB290157, while not detailed in the original discovery paper, involves the coupling of a diphenylethoxy acetyl moiety to the alpha-amino group of L-arginine[4]. The arginine guanidinium group is critical for its interaction with the receptor, mimicking the C-terminal arginine of the endogenous C3a ligand. Detailed, proprietary synthesis protocols are not publicly available; however, the synthesis is achievable through standard peptide coupling chemistry[4].

In Vitro Characterization: A Self-Validating Experimental Framework

A robust in vitro pharmacological characterization is essential to establish the mechanism of action and selectivity of a new chemical entity. For SB290157, a series of assays were employed, each serving to validate the findings of the others.

Protocol: Radioligand Binding Assay for Competitive Antagonism

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. It is the gold standard for determining binding affinity (Kᵢ) and the nature of the interaction (competitive vs. non-competitive).

-

Objective: To determine the IC₅₀ and Kᵢ of SB290157 for the human C3aR.

-

Principle: Membranes from cells expressing C3aR are incubated with a fixed concentration of radiolabeled ¹²⁵I-C3a and varying concentrations of unlabeled SB290157. The amount of bound radioactivity is inversely proportional to the affinity of the competitor.

-

Materials:

-

Cell membranes from RBL-2H3 cells stably expressing human C3aR.

-

¹²⁵I-labeled human C3a (specific activity >2000 Ci/mmol).

-

SB290157.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid and microplate scintillation counter.

-

-

Step-by-Step Methodology:

-

Prepare serial dilutions of SB290157 in Binding Buffer (e.g., 10 µM to 0.1 nM).

-

In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of a saturating concentration of unlabeled C3a (for non-specific binding), or 50 µL of SB290157 dilution.

-

Add 50 µL of ¹²⁵I-C3a diluted in Binding Buffer to a final concentration near its Kₔ (e.g., 0.1-0.2 nM).

-

Add 100 µL of the C3aR-containing membrane preparation (typically 5-10 µg protein per well).

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate counter.

-

-

Data Analysis & Self-Validation:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of SB290157.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.

-

Validation Check: A well-defined sigmoidal curve with a Hill slope near -1.0 validates a competitive binding interaction. The original study determined an IC₅₀ of 200 nM for SB290157 in this assay[2].

-

Protocol: Functional Antagonism via Calcium Mobilization Assay

This functional assay measures the biological response of a cell upon receptor activation. It confirms that the binding observed in the previous assay translates to a functional blockade of the receptor's signaling pathway.

-

Objective: To determine the functional potency (IC₅₀) of SB290157 in blocking C3a-induced calcium release.

-

Principle: C3aR activation leads to a rapid increase in intracellular calcium ([Ca²⁺]ᵢ). Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The antagonist's ability to inhibit the fluorescence increase upon C3a challenge is quantified.

-

Materials:

-

RBL-C3aR cells or human neutrophils.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127 (to aid dye loading).

-

Recombinant human C3a.

-

SB290157.

-

Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR).

-

-

Step-by-Step Methodology:

-

Plate RBL-C3aR cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

-

Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in Assay Buffer.

-

Remove the culture medium and add 100 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

-

Prepare a separate "compound plate" with 3x final concentrations of SB290157. Also prepare a 3x C3a solution at a concentration that gives ~80% of the maximal response (EC₈₀).

-

Place the cell plate in the fluorescence reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add 50 µL of SB290157 dilutions (or buffer for control wells) and incubate for 15-30 minutes.

-

Add 50 µL of the C3a EC₈₀ solution to challenge the cells.

-

Measure the fluorescence intensity kinetically for 2-3 minutes.

-

-

Data Analysis & Self-Validation:

-

The response is measured as the peak fluorescence intensity minus the baseline.

-

Calculate the percentage of inhibition for each SB290157 concentration relative to the C3a-only control.

-

Plot the percentage of inhibition against the log concentration of SB290157 and fit to a dose-response curve to determine the IC₅₀.

-

Validation Check: The results should be consistent with a competitive antagonist (i.e., the inhibition can be overcome with higher concentrations of agonist). The original study reported IC₅₀ values of 27.7 nM in RBL-C3aR cells and 28 nM in human neutrophils[2]. The higher potency in functional assays compared to binding assays is common for GPCR antagonists.

-

Protocol: Functional Antagonism via Mast Cell Degranulation Assay

This assay provides a physiologically relevant readout of mast cell activation, a key event in allergic and inflammatory responses mediated by C3a.

-

Objective: To confirm that SB290157 can inhibit a key downstream physiological response to C3aR activation.

-

Principle: C3a binding to C3aR on mast cells triggers the release of pre-formed mediators from granules, such as the enzyme β-hexosaminidase. The amount of released enzyme is quantified colorimetrically.

-

Materials:

-

Mast cell line (e.g., RBL-2H3 or LAD2).

-

Tyrode's Buffer (or similar physiological salt solution).

-

Recombinant human C3a.

-

SB290157.

-

Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Stop Buffer: 0.1 M carbonate/bicarbonate buffer, pH 10.

-

0.1% Triton X-100 (for total release control).

-

Spectrophotometer (plate reader) at 405 nm.

-

-

Step-by-Step Methodology:

-

Wash mast cells and resuspend in Tyrode's Buffer at a density of 1-2 x 10⁶ cells/mL.

-

Aliquot 50 µL of the cell suspension into a 96-well plate.

-

Add 25 µL of SB290157 at various concentrations (or buffer for controls) and incubate for 15 minutes at 37°C.

-

Add 25 µL of C3a (at a pre-determined EC₅₀ concentration) to stimulate degranulation. For controls, add buffer (spontaneous release) or 0.1% Triton X-100 (total release).

-

Incubate for 30 minutes at 37°C.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

-

Add 50 µL of pNAG substrate solution to each well and incubate for 60 minutes at 37°C.

-

Add 100 µL of Stop Buffer to each well.

-

Read the absorbance at 405 nm.

-

-

Data Analysis & Self-Validation:

-

Calculate the percentage of β-hexosaminidase release: % Release = [(Sample A₄₀₅ - Spontaneous A₄₀₅) / (Total A₄₀₅ - Spontaneous A₄₀₅)] * 100.

-

Plot the percentage of release against the log concentration of SB290157 to determine the IC₅₀ for inhibition of degranulation.

-

Validation Check: The ability to inhibit a complex cellular process like degranulation strongly validates the functional antagonism observed in the simpler calcium assay.

-

In Vivo Pharmacological Profile

The ultimate validation for a drug candidate is efficacy in relevant animal models of disease. SB290157 was tested in several models of inflammation, demonstrating its potential as an anti-inflammatory agent.

| In Vivo Model | Species | Dose of SB290157 | Route | Outcome | Reference |

| LPS-induced Airway Neutrophilia | Guinea Pig | 30 mg/kg | i.p. | Significant inhibition of neutrophil recruitment to the airways. | [2] |

| Adjuvant-induced Arthritis | Rat | 30 mg/kg | i.p. | Significant decrease in paw edema and joint swelling. | [2][5] |

| Intracerebral Hemorrhage | Mouse | 10 mg/kg | i.p. | Attenuated brain edema and reduced microglial activation. | [6] |

These studies provided the crucial proof-of-concept that blocking the C3aR in vivo could ameliorate inflammatory pathology, solidifying the therapeutic potential of this target.

An Evolving Paradigm: The Context-Dependent Agonism of SB290157

Science is a self-correcting process. While the initial reports characterized SB290157 as a pure antagonist, subsequent research from multiple independent laboratories revealed a more complex pharmacological profile. This evolution in understanding is critical for any researcher using this compound today.

Agonism at the C3a Receptor

In 2005, a pivotal study by Mathieu et al. demonstrated that SB290157 could act as a full agonist in several cell systems, including transfected RBL cells and differentiated U-937 cells[4][7]. The key determinant of its activity appeared to be the level of C3aR expression; in cells with high receptor density, SB290157 behaved as an agonist, inducing calcium mobilization and enzyme release on its own[4][7]. Conversely, in cells with very low receptor levels, such as guinea pig platelets, it retained its antagonist activity[4].

This phenomenon, known as "protean agonism," is not uncommon for GPCR ligands and highlights the importance of characterizing a compound in multiple cell systems. For researchers, this means that the effect of SB290157—whether it blocks or activates the receptor—can depend entirely on the experimental model being used.

Off-Target Effects: Partial Agonism at C5aR2

More recently, in 2021, Li et al. provided evidence that SB290157 possesses off-target activity. At higher concentrations (typically >1 µM), SB290157 was shown to act as a partial agonist at the C5aR2 (also known as C5L2) receptor [1][5][8][9][10]. C5aR2 is another complement receptor with complex immunomodulatory functions. This finding adds another layer of complexity to interpreting in vivo data, where high doses of SB290157 (e.g., 10-30 mg/kg) are often used[5][8]. At these doses, the observed physiological effects could be a result of C3aR antagonism, C3aR agonism, C5aR2 partial agonism, or a combination thereof.

Figure 3: The context-dependent pharmacology of SB290157.

Conclusion and Future Directions

SB290157 holds a significant place in the history of complement-targeted drug discovery. It was the first small molecule tool that enabled the pharmacological dissection of the C3a/C3aR axis, providing crucial validation for this pathway as a therapeutic target. The initial characterization established a clear profile of a potent, selective, and in vivo active antagonist.

However, the story of SB290157 is also a cautionary tale in pharmacology. The subsequent discoveries of its agonist and off-target activities underscore the critical need for rigorous, continuous characterization of chemical probes[1][4]. Researchers using SB290157 today must do so with a full understanding of its complex profile, ideally using it in parallel with genetic models (e.g., C3aR knockout animals) to validate their findings[1]. The limitations of SB290157 highlight the ongoing need for the development of new, cleaner, and more specific C3aR antagonists to fully realize the therapeutic potential of targeting this key inflammatory pathway.

References

- 1. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. frontiersin.org [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Pharmacological Profile of SB290157 Trifluoroacetate

Introduction

SB290157 trifluoroacetate is a synthetic, non-peptide small molecule that has been instrumental in the study of the complement system, a critical component of the innate immune response. Initially identified as a potent and selective antagonist of the C3a receptor (C3aR), it has been widely used as a pharmacological tool to investigate the physiological and pathological roles of the C3a/C3aR signaling axis.[1][2][3] This guide provides a comprehensive overview of the pharmacological profile of SB290157, detailing its mechanism of action, experimental validation, and critical considerations for its use in research. Intended for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate rigorous and reproducible scientific inquiry.

Pharmacodynamics: A Dual-Faceted Interaction with the C3a Receptor

The primary pharmacological target of SB290157 is the C3a receptor, a G protein-coupled receptor (GPCR) activated by the anaphylatoxin C3a, a cleavage product of the third component of complement.[4] Activation of C3aR by its endogenous ligand, C3a, triggers a cascade of intracellular events, including calcium mobilization, leading to various cellular responses such as chemotaxis and inflammation.[4][5]

Antagonistic Activity

SB290157 was first characterized as a competitive antagonist of the C3aR.[1] It effectively blocks the binding of C3a to its receptor, thereby inhibiting downstream signaling. This antagonistic activity has been demonstrated across various in vitro and ex vivo assays.

Key Evidence for Antagonism:

-

Radioligand Binding Assays: SB290157 competitively inhibits the binding of radiolabeled C3a to cells expressing the human C3aR, with a reported IC50 of 200 nM.[1][6]

-

Calcium Mobilization: It potently blocks C3a-induced calcium mobilization in various cell types, including rat basophilic leukemia (RBL)-2H3 cells expressing human, murine, or guinea pig C3aR, and in human neutrophils.[1][6] The IC50 values for this inhibition are in the nanomolar range.[7]

-

Functional Assays: SB290157 inhibits C3a-mediated functional responses such as ATP release from guinea pig platelets and chemotaxis in a human mast cell line.[1][6][7]

Agonistic and Off-Target Activities: A Critical Caveat

Despite its well-documented antagonistic properties, a growing body of evidence reveals a more complex pharmacological profile for SB290157. Under certain experimental conditions, it can exhibit agonist activity at the C3aR and even interact with other complement receptors.[7][8][9]

Key Considerations:

-

C3aR Agonism: In cell systems with high levels of C3aR expression, SB290157 has been shown to act as a full agonist, capable of inducing calcium mobilization and other downstream signaling events in the absence of C3a.[8][9] This context-dependent activity is a crucial factor to consider when interpreting experimental results.

-

Partial C5aR2 Agonism: Recent studies have identified that SB290157 can also function as a partial agonist at the C5a receptor 2 (C5aR2), another important complement receptor.[10][11][12] This off-target activity can complicate the interpretation of in vivo studies, where the observed effects may not be solely attributable to C3aR blockade.[10][11][12]

The dual agonist/antagonist nature of SB290157 highlights the importance of careful experimental design and data interpretation. The functional outcome of SB290157 application appears to be dependent on the cellular context, particularly the expression level of C3aR.[9]

Signaling Pathway of C3aR and the Action of SB290157

The C3a receptor is primarily coupled to inhibitory G proteins (Gαi).[4][5] The binding of C3a leads to the dissociation of the G protein subunits, initiating downstream signaling cascades. SB290157, as a competitive antagonist, physically blocks C3a from binding to the receptor, thus preventing the initiation of this cascade. In scenarios where it acts as an agonist, it mimics the action of C3a.

Caption: C3aR signaling and the inhibitory action of SB290157.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of SB290157.

| Parameter | Species/Cell Line | Assay Type | Value | Reference |

| IC50 | Human (RBL-C3aR cells) | ¹²⁵I-C3a Binding | 200 nM | [1][6] |

| IC50 | Human (RBL-C3aR cells) | C3a-induced Ca²⁺ Mobilization | 27.7 nM | [1] |

| IC50 | Human (Neutrophils) | C3a-induced Ca²⁺ Mobilization | 28 nM | [1] |

| IC50 | Murine (RBL-C3aR cells) | C3a-induced Ca²⁺ Mobilization | 7 nM | |

| IC50 | Guinea Pig (RBL-C3aR cells) | C3a-induced Ca²⁺ Mobilization | 12.5 nM | |

| IC50 | Guinea Pig (Platelets) | C3a-mediated ATP Release | 30 nM |

In Vivo Pharmacology

SB290157 has demonstrated anti-inflammatory effects in various animal models, providing in vivo evidence for the role of the C3a/C3aR axis in inflammatory processes.

-

Airway Inflammation: In a guinea pig model of LPS-induced airway neutrophilia, SB290157 was shown to inhibit the recruitment of neutrophils.[1]

-

Arthritis: In a rat model of adjuvant-induced arthritis, administration of SB290157 led to a decrease in paw edema.[1][6] It was observed to reduce joint swelling, with approximately 50% inhibition at a dose of 30 mg/kg.[6]

-

Renal Injury: In a rat model of two-kidney, one-clipped (2K1C) hypertension, intraperitoneal injection of SB290157 was used to block C3a/C3aR signaling.[13]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the pharmacological activity of SB290157.

Calcium Mobilization Assay

This assay measures the ability of a compound to either stimulate or inhibit C3a-induced intracellular calcium release.

Methodology:

-

Cell Preparation:

-

Culture RBL-2H3 cells stably expressing the C3a receptor in appropriate media.

-

Harvest cells and wash with a buffer containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Incubate the cells with the dye to allow for loading.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye and resuspend in a physiological salt solution.

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of SB290157 for a specified time.

-

To determine agonist activity, add varying concentrations of SB290157 directly to the cells.

-

Measure baseline fluorescence using a fluorometric imaging plate reader or a spectrofluorometer.

-

For antagonist testing, stimulate the cells with a fixed concentration of C3a (typically EC80).

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition (for antagonist) or stimulation (for agonist) relative to the control response.

-

Plot the data as a dose-response curve and determine the IC50 or EC50 value.

-

Caption: Workflow for a Calcium Mobilization Assay.

Conclusions and Future Directions

This compound remains a valuable research tool for dissecting the roles of the C3a/C3aR signaling pathway. Its initial characterization as a potent and selective antagonist has been refined by the discovery of its context-dependent agonist activity and off-target effects. Researchers utilizing this compound must be cognizant of its complex pharmacological profile and design their experiments accordingly. The discrepancies in its activity across different cellular systems underscore the need for the development of more specific and purely antagonistic C3aR modulators to further clarify the therapeutic potential of targeting this pathway in inflammatory and autoimmune diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SB290157 (Trifluoroacetate) (CTI-001) - Creative Biolabs [creative-biolabs.com]

- 3. scbt.com [scbt.com]

- 4. biorxiv.org [biorxiv.org]

- 5. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Basic Research Applications of SB290157 Trifluoroacetate

A Senior Application Scientist's Synthesis of a Controversial but Valuable Research Tool

For researchers, scientists, and drug development professionals investigating the complement system's role in health and disease, small molecule modulators of its receptors are indispensable. SB290157 trifluoroacetate, a non-peptide molecule, emerged as a key tool for probing the function of the C3a receptor (C3aR), a critical component of the complement cascade. This guide provides an in-depth technical overview of SB290157, grounded in field-proven insights and a critical examination of its complex pharmacology.

Section 1: The Complement C3a Receptor and the Rationale for its Antagonism

The complement system is a cornerstone of innate immunity. Its activation, through classical, lectin, or alternative pathways, converges on the cleavage of complement component C3 into C3a and C3b[1][2]. C3a, an anaphylatoxin, exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR)[2]. This interaction triggers a cascade of intracellular signaling events with both pro-inflammatory and anti-inflammatory consequences, depending on the cellular context[1][2].

The C3a/C3aR axis is implicated in a wide array of physiological and pathological processes, including T-cell activation, mast cell degranulation, and the modulation of inflammatory responses in diseases like arthritis, asthma, and neuroinflammatory conditions[2][3][4]. Consequently, the development of selective C3aR antagonists has been a significant goal for both basic research and therapeutic development.

Section 2: this compound: A Profile of a Complex Modulator

SB290157 was initially identified as a potent and selective competitive antagonist of the C3a receptor[5][6]. It is a non-peptide molecule, N²-[(2,2-Diphenylethoxy)acetyl]-L-arginine, supplied as a trifluoroacetate salt[6].

Physicochemical Properties and Solubility

| Property | Value | Source |

| Molecular Weight | 526.51 g/mol | [5][7] |

| Formula | C₂₂H₂₈N₄O₄・CF₃COOH | [8] |

| Appearance | Lyophilized solid | |

| Solubility | DMSO (up to 100 mM), DMF (25 mg/ml), Ethanol (30 mg/ml) | [8] |

Note: For in vivo applications, careful formulation is required. A common approach involves creating a stock solution in DMSO and then diluting it in a vehicle like PEG300, Tween80, and ddH₂O, or preparing a suspension in CMC-Na[5].

Pharmacological Profile: A Tale of Duality

The initial characterization of SB290157 demonstrated its efficacy as a C3aR antagonist. It competitively blocks the binding of radiolabeled C3a with an IC₅₀ of approximately 200 nM[5][7]. Functionally, it inhibits C3a-induced calcium mobilization in various cell types, including human neutrophils and rat basophilic leukemia (RBL) cells expressing the human C3aR, with IC₅₀ values in the range of 27-30 nM[5][6][7].

However, the narrative of SB290157 as a pure antagonist is complicated. A significant body of evidence now indicates that it can also act as a full agonist at the C3aR, particularly in cell systems with high receptor expression levels[9][10][11][12]. This agonist activity has been observed in calcium mobilization assays, β-lactamase reporter assays, and enzyme-release assays[9][10]. Furthermore, studies have revealed that at higher concentrations, SB290157 can exhibit off-target effects , notably as a partial agonist at the C5aR2 receptor[11][12][13][14].

This dual pharmacology is a critical consideration for experimental design and data interpretation. The observed effect of SB290157—be it antagonism, agonism, or a mix thereof—is context-dependent, likely influenced by receptor density, cell type, and the concentration of the compound used[10][13].

Section 3: Core Research Applications and Experimental Designs

Despite its complex pharmacological profile, SB290157 remains a widely used tool. Its utility lies in the ability to modulate the C3a/C3aR axis, provided that experiments are designed with an understanding of its limitations and include appropriate controls.

In Vitro Applications: Dissecting Cellular Mechanisms

SB290157 is frequently used in cell-based assays to investigate the downstream consequences of C3aR signaling.

Caption: Workflow for assessing SB290157 antagonist activity in vitro.

This protocol provides a framework for assessing the antagonist effect of SB290157 on C3a-induced calcium mobilization.

-

Cell Preparation:

-

Culture cells (e.g., human neutrophils or C3aR-transfected HEK293 cells) to the desired confluency.

-

Harvest and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and resuspend in buffer.

-

-

Treatment:

-

Aliquot the cell suspension into a 96-well plate suitable for fluorescence measurements.

-

Add this compound at a range of final concentrations (e.g., 1 nM to 10 µM) to the respective wells. A vehicle control (e.g., DMSO) must be included.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Place the plate in a fluorometric imaging plate reader or a similar instrument capable of kinetic readings.

-

-

Data Acquisition and Analysis:

-

Establish a baseline fluorescence reading.

-

Inject a solution of human C3a (at a concentration known to elicit a submaximal response, e.g., EC₅₀) into each well.

-

Record the change in fluorescence over time.

-

Calculate the peak fluorescence response for each condition.

-

Plot the C3a-induced response as a function of the SB290157 concentration to determine the IC₅₀.

-

Self-Validation and Controls:

-

Positive Control: C3a alone to establish the maximum response.

-

Negative Control: Vehicle alone to establish the baseline.

-

Agonist Control: Run a parallel experiment where SB290157 is added without C3a to test for agonist activity in your specific cell system.

-

Specificity Control: To ensure the observed effects are C3aR-mediated, consider using cells that do not express C3aR or a different GPCR agonist to confirm that SB290157 does not inhibit other signaling pathways.

In Vivo Applications: Investigating Systemic Effects

SB290157 has been employed in various animal models to probe the in vivo roles of the C3a/C3aR axis.

Caption: General workflow for in vivo studies using SB290157.

This protocol outlines a general approach to investigate the effect of SB290157 in a mouse model of ICH.

-

ICH Induction:

-

Drug Administration:

-

Endpoint Analysis:

-

Neurological Function: Assess neurological deficits at various time points (e.g., 24, 48, 72 hours) using a battery of behavioral tests (e.g., corner turn test, modified neurological severity score).

-

Brain Edema: Measure brain water content at a terminal endpoint.

-

Neuroinflammation: At the terminal endpoint, perfuse the animals and collect brain tissue.

-

Histology: Perform immunohistochemistry to quantify microglia activation (e.g., Iba1 staining) and neutrophil infiltration (e.g., Ly6G staining).

-

Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.

-

Western Blot: Analyze the expression of key signaling proteins in pathways of interest (e.g., phosphorylated PKC, p38, NLRP3)[4][15].

-

-

Self-Validation and Controls:

-

Dose-Response: The use of multiple doses is crucial to understand the therapeutic window and potential for off-target effects at higher concentrations.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: If possible, measure plasma or tissue concentrations of SB290157 to correlate exposure with the observed biological effects[13].

-

Genetic Knockout Models: The most robust validation involves replicating key findings in C3aR knockout animals. If SB290157's effect is truly mediated by C3aR antagonism, it should be absent in C3aR knockout mice[13].

-

Off-Target Assessment: Consider potential C5aR2-mediated effects, especially at higher doses. If relevant, using a C5aR2 antagonist in a separate group could help dissect the contributions of each receptor.

Section 4: Navigating the Controversies and Ensuring Scientific Rigor

Best Practices for Using SB290157:

-

Acknowledge the Complexity: In any publication or presentation, explicitly discuss the known dual pharmacology and potential off-target effects of SB290157.

-

Characterize in Your System: Whenever possible, perform in vitro experiments to determine if SB290157 acts as an agonist or antagonist in your specific cell type and at the concentrations you plan to use.

-

Use the Lowest Effective Concentration: Conduct thorough dose-response studies to identify the minimum concentration or dose that achieves the desired effect, thereby minimizing the risk of off-target activities.

-

Employ Orthogonal Approaches: The gold standard is to validate findings from pharmacological inhibition with a genetic approach. Replicating results in C3aR-deficient cells or animals provides the strongest evidence for the involvement of this specific receptor.

-

Interpret with Caution: Be mindful that in vivo effects, especially at high doses, could be due to C5aR2 agonism or other, as-yet-unidentified off-target interactions[11][13][14].

Section 5: Conclusion and Future Perspectives

This compound remains a valuable, if imperfect, tool for investigating the C3a receptor. Its initial promise as a selective antagonist has been tempered by the discovery of its agonist and off-target activities. However, for the informed researcher, these complexities do not render the molecule useless. Instead, they demand a more sophisticated approach to experimental design, emphasizing rigorous controls, dose-response characterization, and the use of complementary genetic models.

By understanding the nuances of its pharmacology and designing self-validating experiments, scientists can continue to leverage SB290157 to unravel the intricate roles of the C3a/C3aR axis in physiology and disease, paving the way for the development of next-generation therapeutics with improved specificity and clinical potential.

References

- 1. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C3a (complement) - Wikipedia [en.wikipedia.org]

- 3. SB 290157 - Creative Biolabs [creative-biolabs.com]

- 4. scilit.com [scilit.com]

- 5. selleckchem.com [selleckchem.com]

- 6. SB 290157 trifluoroacetate | Complement | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]

- 12. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of C3a/C3aR by SB290157 Attenuates Neuroinflammation via PKC/P38/NLRP3 Signaling Pathway After Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Initial In Vivo Experiments with SB290157 Trifluoroacetate: A Critical Framework for Navigating Complex Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Paradigm of Pharmacological Complexity

SB290157 trifluoroacetate entered the scientific arena as the first non-peptide, small-molecule antagonist of the complement C3a receptor (C3aR), a G protein-coupled receptor implicated in a vast array of inflammatory and immunological processes.[1][2] Its availability offered a powerful pharmacological tool to probe the biology of the C3a-C3aR axis in various disease models, from neurodegeneration to arthritis.[1][3] However, the narrative of SB290157 is not one of simple antagonism. Subsequent, rigorous investigation has unveiled a more complex pharmacological profile, revealing context-dependent agonist activity and, critically, significant off-target effects.[4][5][6]

This guide is structured not as a simple procedural manual but as a senior-level scientific discourse. It is designed to equip the researcher with the necessary expertise to design, execute, and—most importantly—correctly interpret in vivo studies using SB290157. We will deconstruct its multifaceted pharmacology and present a self-validating experimental framework that prioritizes scientific integrity and guards against the pitfalls of data misinterpretation. To wield this tool effectively is to first understand its dual nature.

Section 1: The Duality of SB290157 - Antagonist, Agonist, and Off-Target Modulator

The foundational premise of using any pharmacological inhibitor is target specificity. With SB290157, this premise is conditional and requires careful consideration. The compound's activity is not absolute and is influenced by the cellular context and the dose administered.

Context-Dependent C3aR Activity: A Spectrum of Function

Initially identified as a competitive C3aR antagonist with an IC50 of ~200 nM, SB290157 effectively blocks C3a-induced calcium mobilization and other downstream signaling events in certain cellular systems.[2][3] However, this antagonistic activity is not universal. In cell lines engineered to have high expression levels of C3aR, SB290157 paradoxically functions as a full agonist, capable of inducing downstream signaling such as ERK phosphorylation on its own.[1][4][7] This agonist activity has been observed at concentrations as low as 30 nM.[6]

Causality Insight: This dual functionality suggests that the cellular environment, particularly the receptor density and potentially the complement of G proteins and β-arrestins, dictates the pharmacological outcome. For the in vivo researcher, this means the effect of SB290157 could theoretically differ between tissues or even between different cell types within the same tissue, depending on their respective C3aR expression levels.

The Critical Off-Target: Partial Agonism at C5aR2

Perhaps the most significant confounding factor for in vivo studies is the activity of SB290157 at the second C5a receptor, C5aR2 (also known as GPR77). It has been demonstrated that SB290157 is a partial agonist at C5aR2.[1][8][9] This is highly relevant because C5aR2 is also an immunomodulatory receptor, and its activation can lead to anti-inflammatory or immunomodulatory effects that could be mistakenly attributed to C3aR antagonism.[1][8]

Expertise & Experience: The doses commonly employed in animal studies (e.g., 10-30 mg/kg) can achieve circulatory concentrations sufficient to engage both C3aR and C5aR2.[1][4][10] Therefore, any observed phenotype after administering high-dose SB290157 could be a composite of C3aR antagonism, C3aR agonism, and C5aR2 agonism.

References

- 1. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Agonist Properties of SB290157 Trifluoroacetate

Foreword: Beyond the Antagonist Label

For years, SB290157 has been a staple in complement system research, widely cataloged and utilized as a potent and selective antagonist of the C3a receptor (C3aR).[1][2][3][4] Its ability to block C3a-induced calcium mobilization and neutrophil recruitment has been foundational in numerous studies.[2][5] However, a growing body of evidence has unveiled a more complex pharmacological profile. It is now clear that under specific experimental contexts, SB290157 sheds its antagonist identity and acts as a potent C3aR agonist.[6][7][8]

This guide moves beyond the simplistic antagonist classification to provide a nuanced, in-depth understanding of SB290157's agonist properties. For researchers, scientists, and drug development professionals, acknowledging this dual activity is not merely an academic curiosity; it is critical for the accurate design of experiments and the valid interpretation of results. Misinterpretation of data due to this compound's paradoxical effects has been a significant concern, hampering clear delineation of C3aR biology.[6][9] We will explore the mechanistic underpinnings of this phenomenon, provide detailed protocols for its characterization, and discuss the critical implications for future research.

The Dichotomy of Action: Agonist vs. Antagonist Profile

The pharmacological activity of SB290157 is not absolute but is critically dependent on the cellular context, most notably the expression level of the C3a receptor.[10] This context-dependent functionality is the primary source of the conflicting reports surrounding the compound.

-

As an Antagonist: In systems with low or endogenous C3aR expression, such as human neutrophils and guinea pig platelets, SB290157 behaves as a classical competitive antagonist.[1][5][8] It inhibits C3a-induced downstream signaling, including calcium mobilization and enzyme release, with IC50 values in the nanomolar range.[1][3]

-

As an Agonist: In stark contrast, when C3aR is overexpressed in recombinant cell lines (e.g., CHO or RBL cells), SB290157 demonstrates potent full agonist activity.[6][8] It can independently trigger C3aR-mediated signaling cascades, such as ERK phosphorylation and intracellular calcium release, sometimes with sub-nanomolar potency.[6][7]

This duality suggests that receptor density is a key determinant of the observed effect. In high-density systems, the compound may stabilize an active receptor conformation, leading to signal transduction, a behavior that is not favored at lower, more physiological receptor concentrations.[10]

Furthermore, recent studies have pointed towards the concept of biased agonism , where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[11] The antagonist activity of SB290157 in certain assays, such as calcium flux, may be explained by its potent induction of β-arrestin-mediated receptor internalization, which effectively desensitizes the cell to further stimulation.[11]

Off-Target Activities: A Further Complication

Compounding this complexity, SB290157 has been identified as a partial agonist at the C5a receptor 2 (C5aR2), another key receptor in the complement cascade.[6][7] This off-target activity means that at higher concentrations, observed effects could be due to modulation of C5aR2 signaling, further complicating data interpretation.[6][9]

Mechanistic Insight: C3aR Signaling Pathways

To understand how SB290157 elicits an agonist response, it is essential to review the primary signaling pathways downstream of C3aR activation. C3aR is a G protein-coupled receptor (GPCR) that predominantly couples to the Gαi subunit.[7]

Activation of the C3aR by an agonist, such as C3a or, in certain contexts, SB290157, initiates a cascade of intracellular events:

-

G-protein Dissociation: The Gαi and Gβγ subunits of the heterotrimeric G protein dissociate.

-

Downstream Effectors:

-

The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

-

The Gβγ subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

-

Second Messenger Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13]

-

MAPK Pathway Activation: The signaling cascade also leads to the phosphorylation and activation of extracellular signal-regulated kinases 1/2 (ERK1/2), key components of the MAPK pathway involved in cell proliferation and survival.[6][7]

-

β-Arrestin Recruitment: Activated receptors are phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can initiate a separate wave of G-protein-independent signaling.[11]

The following diagram illustrates this signaling cascade.

Caption: C3aR signaling cascade upon agonist binding.

Experimental Characterization of SB290157 Agonism

To empirically determine whether SB290157 acts as an agonist in a specific experimental system, functional cell-based assays are required. Here, we provide step-by-step protocols for two key assays: the Calcium Mobilization Assay and the ERK1/2 Phosphorylation Assay.

Workflow for Assessing Agonist Activity

The general workflow involves preparing cells expressing the receptor of interest, stimulating them with varying concentrations of SB290157, and measuring a downstream signaling event.

Caption: General experimental workflow for agonist characterization.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores, a hallmark of Gq/i-coupled GPCR activation.[13][14] It relies on a calcium-sensitive fluorescent dye that is loaded into the cells.[15]

Causality: We choose this assay because Ca2+ release is a rapid and robust proximal event following C3aR activation via the Gβγ-PLC-IP3 pathway. Its high sensitivity makes it ideal for screening and initial characterization.

Materials:

-

Cells expressing C3aR (e.g., stably transfected CHO-C3aR or HEK293-C3aR cells).

-

Black, clear-bottom 96-well microplates.[14]

-

FLIPR Calcium Assay Kit (or similar, e.g., Fluo-4 AM).[14]

-

SB290157 trifluoroacetate stock solution (in DMSO).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (optional, an anion transport inhibitor to improve dye retention in some cell lines).[14]

-

A fluorescence plate reader with liquid handling capabilities (e.g., FlexStation® 3).[14]

Step-by-Step Methodology:

-

Cell Seeding: Seed the C3aR-expressing cells into a 96-well black, clear-bottom plate at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate overnight at 37°C, 5% CO2.[14]

-

Dye Loading: The next day, aspirate the culture medium. Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often including probenecid. Add an equal volume (e.g., 100 µL) of the dye solution to each well.[14]

-

Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2 to allow for dye loading into the cytoplasm.

-

Compound Plate Preparation: During the incubation, prepare a separate 96-well plate with serial dilutions of this compound at concentrations ranging from picomolar to micromolar. Include a positive control (e.g., C3a peptide) and a negative control (vehicle/assay buffer).

-

Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to monitor fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4). Program the instrument to add the compounds from the source plate to the cell plate and record the fluorescence signal in real-time, both before and after the addition.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the SB290157 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of SB290157 that elicits 50% of the maximal response.

Protocol: ERK1/2 Phosphorylation Assay (Western Blot)

This assay provides a measure of activation of the MAPK signaling pathway, a key downstream event of C3aR activation.[6]

Causality: Measuring ERK phosphorylation confirms that the signal initiated at the receptor propagates through the intracellular kinase cascade. It serves as a crucial validation of a functional agonistic response beyond ion flux.

Materials:

-

Cells expressing C3aR grown in 6- or 12-well plates.

-

This compound.

-

Serum-free culture medium.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membranes.

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:

-

Cell Culture and Starvation: Grow C3aR-expressing cells in multi-well plates until they reach ~80-90% confluency. To reduce basal signaling, replace the growth medium with serum-free medium and incubate for at least 4 hours.[6][7]

-

Stimulation: Treat the serum-starved cells with various concentrations of SB290157 for a predetermined time (e.g., 10 minutes at 37°C).[6][7] Include positive (C3a) and negative (vehicle) controls.

-

Cell Lysis: After stimulation, immediately place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply the chemiluminescent substrate, and capture the image.

-

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total-ERK1/2.

-

Data Analysis: Perform densitometry on the bands using image analysis software. For each sample, calculate the ratio of the phospho-ERK signal to the total-ERK signal. Plot this ratio against the SB290157 concentration to generate a dose-response curve and calculate the EC50.

Data Summary & Interpretation

The agonist properties of SB290157 are highly dependent on the system under investigation. The table below summarizes reported values to highlight this variability.

| Parameter | Compound | Cell Line | Assay | Reported Value | Reference |

| EC₅₀ | SB290157 | CHO-C3aR | ERK Phosphorylation | 0.46 nM | [6] |

| IC₅₀ | SB290157 | RBL-C3aR | C3a Binding | 200 nM | [1][2] |

| IC₅₀ | SB290157 | RBL-C3aR | Ca²⁺ Mobilization (vs C3a) | 27.7 nM | [1] |

| IC₅₀ | SB290157 | Human Neutrophils | Ca²⁺ Mobilization (vs C3a) | 28 nM | [1][5] |

Table 1: Comparative pharmacological values for this compound in different experimental systems.

The striking difference between the sub-nanomolar EC50 for agonist activity in an overexpression system and the nanomolar IC50 for antagonist activity in other systems underscores the core message of this guide: the experimental context is paramount.

Concluding Remarks for the Field